4-amino-N-benzylpiperidine-1-carboxamide
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Overview
Description
4-amino-N-benzylpiperidine-1-carboxamide is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of an amino group and a benzyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-benzylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with benzylamine under specific conditions. One common method involves the use of 4-aminopiperidine as a starting material, which is then reacted with benzyl isocyanate to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The compound is then purified through crystallization or chromatography techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-benzylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-amino-N-benzylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-benzylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-benzylpiperidine: A closely related compound with similar structural features but lacking the carboxamide group.
1-benzylpiperidine-4-carboxamide: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
4-amino-N-benzylpiperidine-1-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-amino-N-benzylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H19N3O/c14-12-6-8-16(9-7-12)13(17)15-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17) |
InChI Key |
CNVQVGGWIMPPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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